Triphendiol

Catalog No.
S548264
CAS No.
1213777-80-0
M.F
C22H20O4
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triphendiol

CAS Number

1213777-80-0

Product Name

Triphendiol

IUPAC Name

(3R,4S)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m0/s1

InChI Key

KQCJZAUNKSGEFM-UNMCSNQZSA-N

SMILES

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Solubility

Soluble in DMSO, not in water

Synonyms

NV 196, NV-196, NV196 cpd, triphendiol

Canonical SMILES

COC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2[C@@H](COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O

Description

The exact mass of the compound Triphendiol is 348.13616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Isoflavones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Triphendiol is a synthetic compound derived from isoflavones, particularly noted for its structural similarity to curcumin. It belongs to a class of compounds known as benzopyrans, which are recognized for their diverse biological activities, especially in cancer therapeutics. The compound exhibits a unique molecular structure that contributes to its potential therapeutic effects, including anti-cancer properties and interactions with specific biological targets.

Typical of benzopyran derivatives. These reactions include:

  • Reduction Reactions: Triphendiol can be reduced to produce hydroxyl derivatives, enhancing its biological activity by modifying its interaction with cellular targets.
  • Esterification and Etherification: The hydroxyl groups in Triphendiol can participate in esterification or etherification reactions, leading to derivatives with altered solubility and bioactivity.
  • Mannich Reaction: This reaction can be employed to introduce amine functionalities into the Triphendiol structure, potentially improving its pharmacological profile.

Triphendiol has demonstrated significant biological activity, particularly in anti-cancer research. It exhibits:

  • Anti-Proliferative Effects: Studies indicate that Triphendiol can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For instance, it has shown growth inhibition percentages exceeding 50% in several cancer cell lines such as MOLT-4 and HT29 .
  • Mechanism of Action: The compound's anti-cancer activity is attributed to several mechanisms, including induction of apoptosis via caspase activation and disruption of the sphingomyelin cycle . It also affects tubulin polymerization, which is crucial for mitotic processes in cancer cells .

Triphendiol can be synthesized through several methods:

  • Condensation Reactions: Utilizing curcumin or its analogs as starting materials, reactions with thioureas or hydrazine derivatives in acidic conditions lead to the formation of Triphendiol.
  • Chemical Modification: Existing isoflavones can be chemically modified through reduction or substitution reactions to yield Triphendiol and its derivatives .
  • Benzopyran Synthesis: The synthesis often involves multi-step processes that include cyclization and functional group transformations to achieve the final product.

Triphendiol has various applications primarily in the field of medicine:

  • Cancer Therapy: Its primary application lies in oncology, where it is being explored as a potential treatment for various cancers due to its anti-proliferative properties.
  • Pharmaceutical Research: Ongoing studies focus on optimizing Triphendiol's structure for enhanced efficacy and reduced toxicity in clinical settings.

Research has highlighted Triphendiol's interactions with several biological targets:

  • Enzyme Inhibition: Triphendiol shows promise in inhibiting specific enzymes involved in cancer progression, including topoisomerases and NADH oxidase variants .
  • Molecular Docking Studies: These studies reveal that Triphendiol interacts effectively with active sites of critical proteins involved in cancer cell survival and proliferation, suggesting a targeted approach in therapy .

Triphendiol shares structural and functional characteristics with several other compounds. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
CurcuminHighAnti-inflammatory, anti-cancerNatural compound with extensive research
PhenoxodiolModerateAnti-cancerSelective binding to tumor-specific NADH oxidase
ME-143ModerateAnti-cancerSecond-generation derivative with unique mechanisms
TRX-E-002-1HighBroad anti-cancer activityThird-generation compound under clinical trials

Triphendiol's uniqueness lies in its specific interaction profiles and mechanisms of action compared to these compounds. While curcumin is well-known for its broad health benefits, Triphendiol is being investigated for more targeted anti-cancer therapies. Its ability to induce apoptosis through distinct pathways sets it apart from similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

348.13615911 g/mol

Monoisotopic Mass

348.13615911 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6I62LZU21D

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Other CAS

1213777-80-0

Wikipedia

Triphendiol

Dates

Modify: 2024-02-18
1: Wang X, McKernan R, Kim KH, Alvero AB, Whiting A, Thompson JA, Mor G, Saif MW, Husband AJ, Brown DM, Tytler EM. Triphendiol (NV-196), development of a novel therapy for pancreatic cancer. Anticancer Drugs. 2011 Sep;22(8):719-31. PubMed PMID: 21666438.

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